N-ethyl-2-isonicotinoylhydrazinecarboxamide
Overview
Description
N-ethyl-2-isonicotinoylhydrazinecarboxamide is a chemical compound with the molecular formula C9H12N4O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl group, an isonicotinoyl group, and a hydrazinecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-isonicotinoylhydrazinecarboxamide typically involves the reaction of ethylamine with isonicotinic acid hydrazide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Isonicotinic acid hydrazide} + \text{Ethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-isonicotinoylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-ethyl-2-isonicotinoylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways. For example, it may inhibit enzymes involved in cell wall synthesis or nucleic acid replication, leading to the death of the microorganism.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide: A precursor in the synthesis of N-ethyl-2-isonicotinoylhydrazinecarboxamide.
N-substituted 2-isonicotinoylhydrazinecarboxamides: These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific ethyl group substitution, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or chemical agents with improved efficacy and selectivity.
Properties
IUPAC Name |
1-ethyl-3-(pyridine-4-carbonylamino)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-2-11-9(15)13-12-8(14)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGXLABOANOGTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978240 | |
Record name | N-Ethyl-2-[hydroxy(pyridin-4-yl)methylidene]hydrazine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-82-6 | |
Record name | NSC36810 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethyl-2-[hydroxy(pyridin-4-yl)methylidene]hydrazine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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